Head-to-Head Biochemical Potency Benchmarking Against Optimized DOT1L Inhibitors in SPA Assay
In the same scintillation proximity assay (SPA) format using tritium-labeled SAM at KM concentration and excess biotinylated nucleosome, 4-(2,6-dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (Compound 1) exhibits an IC50 of 320 μM, whereas the lead-optimized derivative Compound 8 achieves an IC50 of 0.014 μM, representing a >22,000-fold improvement in inhibitory potency through fragment growing [1]. This dramatic quantitative gap underscores that the target compound serves not as a potent stand-alone inhibitor but as the structurally validated, low-affinity starting point from which high-affinity binding was engineered. Its well-characterized binding mode at 2.20 Å resolution provides the structural rationale for every subsequent chemical modification [2].
| Evidence Dimension | DOT1L enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 320 μM (SPA assay, geometric mean of duplicates) |
| Comparator Or Baseline | Compound 8 (IC50 = 0.014 μM, same assay); Compound 2 (4.3 μM); Compound 6 (0.92 μM); Compound 7 (0.047 μM) |
| Quantified Difference | Compound 8 is 22,857-fold more potent than Compound 1 |
| Conditions | SPA assay with [3H]-SAM at KM, excess biotinylated nucleosome substrate, recombinant human DOT1L (amino acids 1–416) |
Why This Matters
This data establishes the compound's role as the essential low-affinity reference point in DOT1L inhibitor fragment optimization, enabling users to benchmark their own derivative potency gains against the published trajectory.
- [1] Scheufler, C. et al. ACS Med. Chem. Lett. 2016, 7, 730-734. Table 1 provides IC50 values for Compounds 1–10; Compound 1 IC50 = 320 μM, Compound 8 IC50 = 0.014 μM. View Source
- [2] RCSB Protein Data Bank. 5DTM: Crystal structure of Dot1L in complex with Compound 1. Resolution 2.20 Å, R-Free 0.199. View Source
